azane;[1-[hydroxy-(2,3,6-trihydroxy-4,5-diphosphonooxycyclohexyl)oxyphosphoryl]oxy-3-octadecanoyloxypropan-2-yl] (5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoate
Description
The compound azane;[1-[hydroxy-(2,3,6-trihydroxy-4,5-diphosphonooxycyclohexyl)oxyphosphoryl]oxy-3-octadecanoyloxypropan-2-yl] (5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoate is a highly complex phospholipid derivative. Its structure comprises:
- A cyclohexyl core substituted with three hydroxy groups and two phosphonooxy groups at positions 4 and 5.
- A glycerol backbone linked to an octadecanoyloxy (C18:0 stearic acid) group at position 3 and a phosphorylated hydroxy group at position 1.
This molecule’s multiple phosphate groups and unsaturated fatty acids suggest roles in lipid-mediated signaling, membrane dynamics, or drug delivery systems. Its stereochemistry (all-E double bonds) may influence conformational stability and biological interactions .
Properties
Molecular Formula |
C47H88NO19P3 |
|---|---|
Molecular Weight |
1064.1 g/mol |
IUPAC Name |
azane;[1-[hydroxy-(2,3,6-trihydroxy-4,5-diphosphonooxycyclohexyl)oxyphosphoryl]oxy-3-octadecanoyloxypropan-2-yl] (5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoate |
InChI |
InChI=1S/C47H85O19P3.H3N/c1-3-5-7-9-11-13-15-17-19-20-22-24-26-28-30-32-34-36-41(49)63-39(37-61-40(48)35-33-31-29-27-25-23-21-18-16-14-12-10-8-6-4-2)38-62-69(59,60)66-45-42(50)43(51)46(64-67(53,54)55)47(44(45)52)65-68(56,57)58;/h11,13,17,19,22,24,28,30,39,42-47,50-52H,3-10,12,14-16,18,20-21,23,25-27,29,31-38H2,1-2H3,(H,59,60)(H2,53,54,55)(H2,56,57,58);1H3/b13-11+,19-17+,24-22+,30-28+; |
InChI Key |
MDNBPTGUKOPWCG-YRFPRATISA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OC1C(C(C(C(C1O)OP(=O)(O)O)OP(=O)(O)O)O)O)OC(=O)CCC/C=C/C/C=C/C/C=C/C/C=C/CCCCC.N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OC1C(C(C(C(C1O)OP(=O)(O)O)OP(=O)(O)O)O)O)OC(=O)CCCC=CCC=CCC=CCC=CCCCCC.N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the protection and deprotection of functional groups, esterification, and phosphorylation reactions. Typical reaction conditions may include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of such complex compounds often involves optimizing the synthetic route for scalability. This may include the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures to ensure consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl or carboxyl groups.
Reduction: Reduction of double bonds in the tetraenoate moiety.
Substitution: Nucleophilic or electrophilic substitution reactions at the phosphonooxy or hydroxyl groups.
Common Reagents and Conditions
Common reagents for these reactions may include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles or electrophiles (e.g., halides, amines).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbonyl-containing derivatives, while reduction may produce saturated analogs.
Scientific Research Applications
Chemistry
In chemistry, this compound may be used as a building block for synthesizing more complex molecules or as a reagent in various organic reactions.
Biology
In biological research, the compound could serve as a probe for studying cellular processes or as a potential therapeutic agent due to its bioactive functional groups.
Medicine
In medicine, the compound may have applications in drug development, particularly if it exhibits pharmacological activity against specific molecular targets.
Industry
In industrial applications, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. For example, it may inhibit or activate enzymes, bind to receptors, or modulate signaling pathways. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Structural Analogs
Key Research Findings
Physicochemical Properties
- Target vs. Compound : The all-E configuration in the target compound may enhance rigidity compared to Z isomers, affecting membrane integration and thermal stability .
- Target vs. Cyclodiphosphazanes: The cyclohexyl diphosphonooxy groups in the target compound increase hydrophilicity and metal-binding capacity compared to simpler P2N2 rings, making it more suitable for biomedical applications .
- Target vs.
Industrial Relevance
- Flame Retardancy : Cyclodiphosphazanes are incorporated into polymers (e.g., polyurethane) as flame retardants due to phosphorus content . The target compound’s multiple phosphate groups could theoretically serve a similar role but with higher synthetic complexity.
Biological Activity
Overview of Azane Compounds
Azane compounds are characterized by the presence of nitrogen in their molecular structure. The specific compound contains multiple functional groups including hydroxyls and phosphonates, which are known to influence biological activity significantly.
Biological Activity of Similar Compounds
- Phosphonates : Compounds with phosphonate groups often exhibit biological activities such as antimicrobial and antiviral effects. They can inhibit enzymes involved in nucleotide metabolism and have been studied for their potential in treating various diseases.
- Hydroxyl Groups : Hydroxyl groups are known to enhance solubility and reactivity. In biological systems, they can participate in hydrogen bonding, influencing the compound's interaction with biomolecules.
- Fatty Acid Chains : The presence of octadecanoyloxy (a fatty acid derivative) suggests potential activity related to membrane interactions or lipid metabolism.
The biological activity of azane derivatives can be attributed to several mechanisms:
- Enzyme Inhibition : Many azane compounds can act as enzyme inhibitors due to their structural similarity to natural substrates.
- Membrane Interaction : Fatty acid chains may facilitate interactions with cellular membranes, potentially altering membrane fluidity or permeability.
- Signal Transduction Modulation : Compounds that affect phospholipid metabolism can influence signaling pathways within cells.
Case Studies and Research Findings
While specific studies on the exact compound may not be available, research on structurally similar compounds provides insights into potential biological activities:
- Antimicrobial Activity : A study on phosphonate derivatives demonstrated significant antibacterial activity against various strains of bacteria, indicating that similar azane compounds might exhibit comparable effects.
- Anticancer Properties : Research has shown that certain azane derivatives can induce apoptosis in cancer cells through pathways involving oxidative stress and mitochondrial dysfunction.
Data Table: Biological Activities of Related Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
